molecular formula C10H11BO2 B1370797 (3,4-Dihydronaphthalen-2-yl)boronic acid CAS No. 521917-51-1

(3,4-Dihydronaphthalen-2-yl)boronic acid

Cat. No.: B1370797
CAS No.: 521917-51-1
M. Wt: 174.01 g/mol
InChI Key: XPXMEYHPXJQPHD-UHFFFAOYSA-N
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Description

(3,4-Dihydronaphthalen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dihydronaphthalene ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3,4-Dihydronaphthalen-2-yl)boronic acid plays a crucial role in biochemical reactions, primarily as a reagent in Suzuki–Miyaura coupling reactions. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The boronic acid group in this compound interacts with palladium catalysts to facilitate the transmetalation step in the Suzuki–Miyaura coupling reaction .

In addition to its role in organic synthesis, this compound has been shown to interact with various enzymes and proteins. For instance, it can inhibit the activity of certain proteases by forming reversible covalent bonds with the active site serine residues. This interaction can modulate the activity of these enzymes, making this compound a potential candidate for the development of enzyme inhibitors .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and contextFor example, this compound has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis.

Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, the boronic acid group can form a covalent bond with the hydroxyl group of serine residues in the active site of proteases, thereby inhibiting their activity .

Additionally, this compound can interact with metal ions, such as zinc and magnesium, which are essential cofactors for many enzymes. By binding to these metal ions, this compound can modulate the activity of metalloenzymes and influence various biochemical pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives .

Over time, the effects of this compound on cellular function can change due to its degradation and the accumulation of its metabolites. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, which can impact cell viability and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cell signaling pathways without causing significant adverse effects . At high doses, this compound can induce toxicity, leading to cellular damage and apoptosis .

Threshold effects have been observed in studies where the compound exhibits a dose-dependent response, with low doses having beneficial effects on enzyme inhibition and high doses causing toxic effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites that can influence metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a dihydronaphthalene precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydronaphthalen-2-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Amines and Alcohols: From Chan-Lam coupling.

    Boronic Esters: From oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another commonly used boronic acid in organic synthesis.

    Naphthylboronic Acid: Similar structure but with a fully aromatic naphthalene ring.

    Vinylboronic Acid: Contains a vinyl group instead of a dihydronaphthalene ring.

Uniqueness

(3,4-Dihydronaphthalen-2-yl)boronic acid is unique due to its dihydronaphthalene ring, which provides different electronic and steric properties compared to fully aromatic or simpler boronic acids. This uniqueness can be advantageous in specific synthetic applications where these properties are desired .

Properties

IUPAC Name

3,4-dihydronaphthalen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7,12-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXMEYHPXJQPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC=CC=C2CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623253
Record name 3,4-Dihydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

521917-51-1
Record name 3,4-Dihydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-bromo-1,2-dihydro-naphthalene (7.7 g, 37 mmol) (Adamczyk, M.; Watt, D. S.; Netzel, D. A. J. Org. Chem. 1984, 49, 4226-4237) in diethylether (370 ml) was cooled in a dry ice bath and tert.-butyllithium solution (50 ml of a 1.5 M solution in pentane) was added maintaining T<−65° C. At this temperature stirring was continued for 30 min, then triisopropylborate (17.3 ml, 75 mmol) was added. The reaction mixture was brought to rt and treated with 3N HCl (100 ml). After 15 min the organic phase was dried (Na2SO4), evaporated and precipitated with pentane to provide the title compound (3.83 g, 60%) as a white solid material. MS: m/e=173 (M−H−).
Quantity
7.7 g
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reactant
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Quantity
370 mL
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0 (± 1) mol
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[Compound]
Name
solution
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0 (± 1) mol
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0 (± 1) mol
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17.3 mL
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100 mL
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Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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